[4-(4-FLUOROBENZYL)PIPERAZINO](2,4,5-TRIMETHOXYPHENYL)METHANONE
Overview
Description
4-(4-Fluorobenzyl)piperazinomethanone: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and a 2,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and appropriate bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has been studied as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.
Medicine:
Antimelanogenic Effects: The compound has shown potential as an antimelanogenic agent, reducing melanin production in skin cells without cytotoxicity.
Industry:
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to melanin.
Binding Mode: Docking studies suggest that the compound fits into the active site of tyrosinase, forming interactions with key amino acid residues.
Comparison with Similar Compounds
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone)
Uniqueness:
- Enhanced Inhibition: Compared to similar compounds, 4-(4-fluorobenzyl)piperazinomethanone exhibits higher potency as a tyrosinase inhibitor, making it a promising candidate for therapeutic applications .
- Selective Binding: The presence of the 2,4,5-trimethoxyphenyl group enhances its binding affinity and selectivity towards tyrosinase .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-13-20(28-3)19(27-2)12-17(18)21(25)24-10-8-23(9-11-24)14-15-4-6-16(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFXJCSQNTXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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